Boc-L-Alanyl oxamidine acid Boc-L-Alanyl oxamidine acid
Brand Name: Vulcanchem
CAS No.: 88970-81-4
VCID: VC2351693
InChI: InChI=1S/C14H20N4O6S/c1-7(15-13(22)24-14(2,3)4)10(19)17-12-16-8(6-25-12)9(11(20)21)18-23-5/h6-7H,1-5H3,(H,15,22)(H,20,21)(H,16,17,19)/b18-9+/t7-/m0/s1
SMILES: CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C14H20N4O6S
Molecular Weight: 372.4 g/mol

Boc-L-Alanyl oxamidine acid

CAS No.: 88970-81-4

Cat. No.: VC2351693

Molecular Formula: C14H20N4O6S

Molecular Weight: 372.4 g/mol

* For research use only. Not for human or veterinary use.

Boc-L-Alanyl oxamidine acid - 88970-81-4

Specification

CAS No. 88970-81-4
Molecular Formula C14H20N4O6S
Molecular Weight 372.4 g/mol
IUPAC Name (2E)-2-methoxyimino-2-[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-1,3-thiazol-4-yl]acetic acid
Standard InChI InChI=1S/C14H20N4O6S/c1-7(15-13(22)24-14(2,3)4)10(19)17-12-16-8(6-25-12)9(11(20)21)18-23-5/h6-7H,1-5H3,(H,15,22)(H,20,21)(H,16,17,19)/b18-9+/t7-/m0/s1
Standard InChI Key GGQBZAQDZRIQNC-CUBCEWPISA-N
Isomeric SMILES C[C@@H](C(=O)NC1=NC(=CS1)/C(=N\OC)/C(=O)O)NC(=O)OC(C)(C)C
SMILES CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)O)NC(=O)OC(C)(C)C

Introduction

Chemical Properties and Structural Characteristics

Boc-L-Alanyl oxamidine acid (CAS No. 88970-81-4) is a synthetic compound belonging to the amino acid derivatives category. It features a tert-butyloxycarbonyl (Boc) protecting group attached to the L-alanine amino acid backbone, along with an oxamidine functional group. This unique combination of functional groups enhances its stability and solubility, making it valuable in various chemical syntheses and pharmaceutical applications.

Physical and Chemical Properties

The compound presents as a white crystalline powder with a melting point ranging from 174-177°C . Its molecular structure contains several key functional groups that contribute to its chemical reactivity and biological properties. Table 1 summarizes the essential physical and chemical properties of Boc-L-Alanyl oxamidine acid.

Table 1: Physical and Chemical Properties of Boc-L-Alanyl Oxamidine Acid

PropertyValue
CAS Number88970-81-4
Molecular FormulaC₁₄H₂₀N₄O₆S
Molecular Weight372.4 g/mol
AppearanceWhite crystalline powder
Melting Point174-177°C
IUPAC Name2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid
Standard InChIKeyGGQBZAQDZRIQNC-UHFFFAOYSA-N
Purity (Commercial)≥96%

The compound's structure includes a thiazole ring connected to the alanine moiety, which is protected by the Boc group. The presence of the oxamidine functional group contributes significantly to its biological activities. This structural arrangement allows the molecule to interact with various biological targets, particularly enzymes involved in cancer cell proliferation and neuronal protection.

Synthesis and Preparation Methods

The synthesis of Boc-L-Alanyl oxamidine acid involves multiple steps, beginning with L-alanine as the starting material. The process requires precise reaction conditions and purification techniques to achieve high yields and purity.

General Synthetic Approach

Biological Activities

Boc-L-Alanyl oxamidine acid exhibits diverse biological activities that make it a compound of interest for various therapeutic applications. Research has revealed promising activities in multiple biological systems, particularly related to cancer and neurological disorders.

Anti-cancer Properties

One of the most significant biological activities of Boc-L-Alanyl oxamidine acid is its potential anti-cancer properties. Studies indicate that it may inhibit the proliferation of various cancer cell lines, including those from breast, colon, and lung tumors. The mechanism of action appears to involve the inhibition of histone deacetylases (HDACs), which are enzymes involved in cancer cell growth and survival.

This HDAC inhibitory activity places Boc-L-Alanyl oxamidine acid in a class of compounds being actively explored for targeted cancer therapies. By influencing epigenetic modifications through HDAC inhibition, the compound may alter gene expression patterns in cancer cells, potentially leading to cell cycle arrest or apoptosis.

Neuroprotective Effects

Beyond its anti-cancer activities, Boc-L-Alanyl oxamidine acid has demonstrated neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. These effects appear to be mediated through protection against oxidative stress and inflammation, which are key pathological processes in neurodegenerative conditions.

The neuroprotective mechanism may involve:

  • Reduction of inflammatory cytokine production

  • Attenuation of oxidative damage to neuronal cells

  • Modulation of cellular signaling pathways involved in neuronal survival

Although distinct from the compound described in the research, it's worth noting that related amino acid derivatives like beta-N-oxalyl-L-alpha, beta-diaminopropionic acid (beta-L-ODAP) have been studied for their interactions with excitatory amino acid receptors, demonstrating the broader significance of this class of compounds in neurological research .

Research Applications

Boc-L-Alanyl oxamidine acid serves as a valuable research tool in various biochemical and pharmaceutical applications. Its unique structural and functional properties make it suitable for multiple research contexts.

Pharmaceutical Intermediates

As a protected amino acid derivative with additional functional groups, Boc-L-Alanyl oxamidine acid serves as an intermediate in the synthesis of peptides and other biologically active compounds. The presence of the Boc protecting group allows for controlled reactions at other functional sites within the molecule, making it useful in multistep organic syntheses.

Biochemical Probes

The compound's interaction with biological targets such as enzymes and receptors makes it valuable as a biochemical probe for studying cellular processes. Researchers utilize such compounds to understand protein-ligand interactions and to develop more potent and selective compounds for therapeutic applications.

Table 2: Research Applications of Boc-L-Alanyl Oxamidine Acid

Application AreaSpecific Uses
Peptide SynthesisBuilding block for complex peptides; controlled N-terminal coupling
Medicinal ChemistryLead compound for drug development; SAR studies
Enzyme Inhibition StudiesHDAC inhibition research; cancer biology
Neurodegenerative Disease ModelsTesting neuroprotective properties; understanding oxidative stress mechanisms
Pharmacokinetic StudiesInvestigation of metabolism and distribution patterns

Current Research and Future Directions

Research on Boc-L-Alanyl oxamidine acid is ongoing, with studies focusing on its interaction with biological targets such as enzymes and receptors. Its unique structural attributes enhance its binding affinity to biological molecules, making it a subject of interest in pharmacology and biochemistry.

Structure-Activity Relationship Studies

Current research efforts include structure-activity relationship (SAR) studies to understand how modifications to the basic structure of Boc-L-Alanyl oxamidine acid might enhance its biological activities or improve its pharmacokinetic properties. These studies aim to identify which structural features are essential for specific biological activities and which can be modified to optimize performance.

Synthetic Chemistry Advancements

Improvements in synthetic methods for Boc-L-Alanyl oxamidine acid and related compounds represent another important research direction. More efficient and environmentally friendly synthesis routes could reduce production costs and facilitate wider research applications.

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